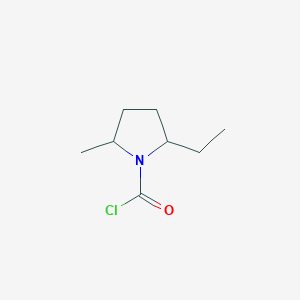
2-Ethyl-5-methylpyrrolidine-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-5-methylpyrrolidine-1-carbonyl chloride is a chemical compound with the molecular formula C8H14ClNO. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-methylpyrrolidine-1-carbonyl chloride typically involves the reaction of 2-Ethyl-5-methylpyrrolidine with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
[ \text{2-Ethyl-5-methylpyrrolidine} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-methylpyrrolidine-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted pyrrolidine derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form 2-Ethyl-5-methylpyrrolidine and hydrochloric acid.
Reduction: It can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophiles: Such as amines, alcohols, and thiols.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis Conditions: Typically involves aqueous acidic or basic conditions.
Major Products Formed
Substituted Pyrrolidine Derivatives: Formed through nucleophilic substitution.
2-Ethyl-5-methylpyrrolidine: Formed through hydrolysis.
Alcohol Derivatives: Formed through reduction.
Scientific Research Applications
2-Ethyl-5-methylpyrrolidine-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-methylpyrrolidine-1-carbonyl chloride involves its reactivity as an acyl chloride. It can acylate nucleophiles, forming covalent bonds with them. This reactivity is exploited in various chemical transformations and modifications of biomolecules. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-ethylpyrrolidine-1-carbonyl chloride
- 2-Ethyl-5-methylpyrrolidine-1-carboxylic acid
- 2-Ethyl-5-methylpyrrolidine-1-methanol
Uniqueness
2-Ethyl-5-methylpyrrolidine-1-carbonyl chloride is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct reactivity and properties. This uniqueness makes it valuable for specific synthetic applications and research purposes.
Biological Activity
2-Ethyl-5-methylpyrrolidine-1-carbonyl chloride is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and findings from recent research studies.
- Chemical Formula : C8H14ClNO
- Molecular Weight : 175.66 g/mol
- Structure : The compound features a pyrrolidine ring with an ethyl and methyl substituent, along with a carbonyl chloride functional group.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. This includes:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, modulating their activity and influencing metabolic pathways.
- Receptor Binding : It can function as a ligand in receptor binding studies, potentially acting as an agonist or antagonist depending on the specific receptor involved.
Research Applications
The compound has been utilized in various scientific research applications:
- Enzyme Interactions : It is used to study interactions with enzymes, contributing to the understanding of enzyme kinetics and inhibition mechanisms.
- Ligand Studies : The compound serves as a ligand in receptor binding assays, aiding in the characterization of receptor-ligand interactions.
Therapeutic Potential
This compound shows promise in drug development:
- Anticancer Activity : Research indicates that derivatives of pyrrolidine compounds exhibit anticancer properties. For instance, spirooxindoles related to pyrrolidine have been identified as potent MDM2 inhibitors, showcasing the potential for similar derivatives to impact cancer treatment .
- Neuropharmacology : The compound's structural characteristics suggest possible applications in neuropharmacology, particularly in targeting neuropeptide systems involved in stress and appetite regulation .
Case Studies and Research Findings
Recent studies have highlighted the biological efficacy of compounds related to this compound:
Properties
Molecular Formula |
C8H14ClNO |
|---|---|
Molecular Weight |
175.65 g/mol |
IUPAC Name |
2-ethyl-5-methylpyrrolidine-1-carbonyl chloride |
InChI |
InChI=1S/C8H14ClNO/c1-3-7-5-4-6(2)10(7)8(9)11/h6-7H,3-5H2,1-2H3 |
InChI Key |
XDXYOMLALNQELX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(N1C(=O)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















